![molecular formula C8H11BO3 B1587236 4-Ethoxyphenylboronic acid CAS No. 22237-13-4](/img/structure/B1587236.png)
4-Ethoxyphenylboronic acid
Overview
Description
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
4-Ethoxyphenylboronic acid is often used as a reactant in Suzuki-Miyaura cross-coupling reactions . This type of reaction is a powerful tool for forming carbon-carbon bonds and is widely used in organic chemistry .
Synthesis of Pyridines and Pyrimidines
In addition to its use in Suzuki-Miyaura reactions, 4-Ethoxyphenylboronic acid can also be used in the synthesis of pyridines and pyrimidines . These compounds are important in a wide range of fields, including pharmaceuticals and materials science .
Reactions with Bromo-N-Methylpyrrole
4-Ethoxyphenylboronic acid can react with bromo-N-methylpyrrole, a type of heterocyclic compound . This reaction can be used to synthesize a variety of complex organic molecules .
Synthesis of Diarylbenzophenones
Diarylbenzophenones are a class of organic compounds that have a wide range of applications, including in the production of dyes and pharmaceuticals . 4-Ethoxyphenylboronic acid can be used in the synthesis of these compounds .
Production of Biologically Active Molecules
4-Ethoxyphenylboronic acid is involved in the synthesis of biologically active molecules, including novel modulators of survival motor neuron protein for the treatment of spinal muscular atrophy, amino-trimethoxyphenyl-aryl thiazoles for use as microtubule inhibitors and antitumor agents, and bicyclic hydroxyphenyl methanone derivatives for use as hydroxysteroid dehydrogenase inhibitors .
Production of Dual Immunosuppressive and Anti-Inflammatory Agents
4-Ethoxyphenylboronic acid can also be used in the production of dual immunosuppressive and anti-inflammatory agents . These agents have potential applications in the treatment of a variety of inflammatory and autoimmune diseases .
Antiproliferatives via Suzuki Cross-Coupling / Amination Reactions
4-Ethoxyphenylboronic acid can be used in the synthesis of antiproliferative agents via Suzuki cross-coupling and amination reactions . These agents can inhibit the growth of cells and are often used in cancer treatment .
Synthesis of 4-Ethoxycarbonylphenylboronic Acid
4-Ethoxyphenylboronic acid can be used as a starting material in the synthesis of 4-ethoxycarbonylphenylboronic acid . This compound has a variety of potential applications in organic synthesis .
properties
IUPAC Name |
(4-ethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQNDLDUNQMTCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370242 | |
Record name | 4-Ethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxyphenylboronic acid | |
CAS RN |
22237-13-4 | |
Record name | 4-Ethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.